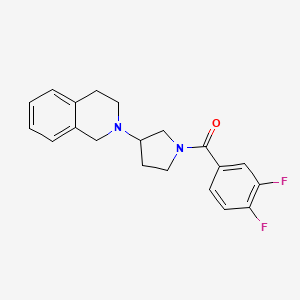

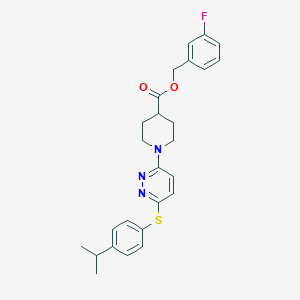

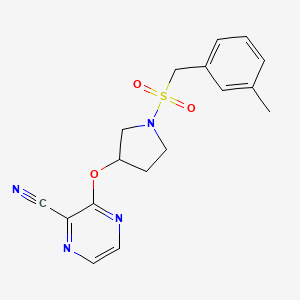

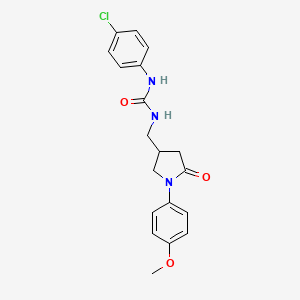

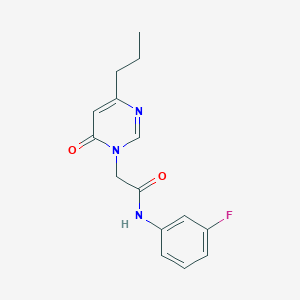

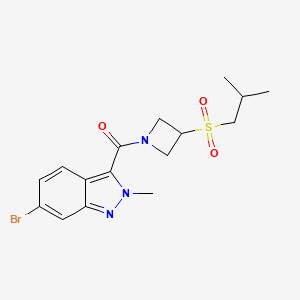

![molecular formula C18H22FN3O3 B2807045 4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-91-4](/img/structure/B2807045.png)

4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

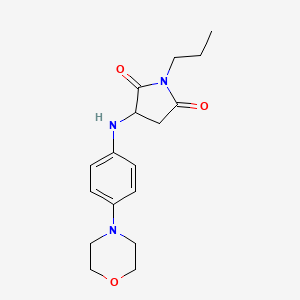

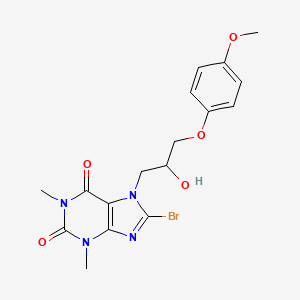

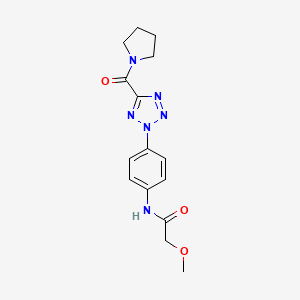

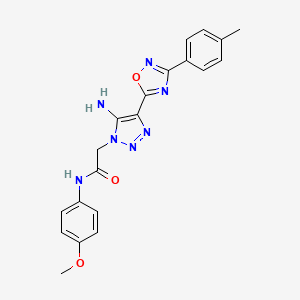

The compound “4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . These derivatives have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of this compound involves the treatment of cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis

The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The compound is part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues synthesized as potential inhibitors against PARP-1 . All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione and related compounds have been explored for their potential in various chemical synthesis and characterization studies. Notably, compounds within this chemical class have been identified as potent inhibitors of human neutrophil elastase (HNE), with potential applications in treating diseases or conditions involving HNE activity. The inhibitory activity towards HNE was assessed using fluorescent peptide substrate assays, highlighting the compounds' topical pulmonary application via inhalation ("ArgentA Discovery Ltd., 2009").

Polymer and Material Science

In the field of polymer and material science, derivatives similar to the specified compound have been synthesized and studied for their unique properties. For instance, polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units have been developed, demonstrating deep coloration and solubility in common organic solvents. These materials, synthesized through palladium-catalyzed polycondensation, exhibit potential for electronic and photonic applications due to their molecular weights and solubility characteristics ("Welterlich, Charov, & Tieke, 2012").

Luminescent Properties and Applications

Additionally, research has focused on the luminescent properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units. These studies reveal that such polymers are highly soluble in organic solvents and exhibit strong fluorescence, with potential applications in optoelectronic devices. The difference in optical and electrochemical properties between isomers of these polymers underscores the significance of molecular structure on their functional applications ("Zhang & Tieke, 2008").

Structural and Electronic Properties

Further investigation into isoDPP derivatives emphasizes the importance of molecular structure on the compounds' photophysical and electronic properties. Research involving thin films of these derivatives has explored their structural ordering, luminescence, and potential as liquid crystalline materials. This work supports the development of advanced materials with tailored electronic and optical properties for various technological applications ("Gendron et al., 2014").

Direcciones Futuras

The compound and its analogues showed promising activity where some emerged as potent PARP-1 inhibitors . This suggests that these compounds could be further studied and potentially developed as therapeutic agents, particularly in the context of cancer treatment where the inhibition of DNA repair mechanisms can be beneficial .

Mecanismo De Acción

Target of Action

Similar pyrrolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , suggesting that this compound might also target similar proteins or enzymes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on the structural similarity to other pyrrolo[3,4-d]pyrimidine derivatives, it can be hypothesized that this compound may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

Given the potential inhibition of egfr tyrosine kinase, it could be involved in the regulation of cell proliferation and survival pathways .

Result of Action

If it indeed inhibits egfr tyrosine kinase, it could potentially lead to the suppression of cell proliferation and induction of apoptosis .

Propiedades

IUPAC Name |

4-(3-fluorophenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-11(2)25-8-4-7-22-10-14-15(17(22)23)16(21-18(24)20-14)12-5-3-6-13(19)9-12/h3,5-6,9,11,16H,4,7-8,10H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGXOBQEJQAIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2806971.png)

![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)